molecular formula C29H53NO5 B129237 (R,R,S,S)-Orlistat CAS No. 1225451-00-2

(R,R,S,S)-Orlistat

Numéro de catalogue: B129237
Numéro CAS: 1225451-00-2
Poids moléculaire: 495.7 g/mol
Clé InChI: AHLBNYSZXLDEJQ-RAVGUYNFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R,R,S,S)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used primarily for the treatment of obesity. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,S)-Orlistat involves several steps, including the formation of the β-lactone ring, which is essential for its lipase inhibitory activity. The key steps in the synthesis include:

    Formation of the β-lactone ring: This is typically achieved through the cyclization of a hydroxy acid precursor under acidic conditions.

    Stereoselective reduction: The reduction of the intermediate compounds to achieve the desired stereochemistry is often carried out using chiral catalysts or reagents.

    Purification: The final product is purified using chromatographic techniques to ensure the correct stereoisomer is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cyclization step and advanced chromatographic systems for purification.

Analyse Des Réactions Chimiques

Types of Reactions: (R,R,S,S)-Orlistat undergoes several types of chemical reactions, including:

    Hydrolysis: The β-lactone ring can be hydrolyzed under basic conditions to form the corresponding hydroxy acid.

    Oxidation: Oxidative reactions can modify the side chains of the molecule, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products:

    Hydrolysis: Produces the corresponding hydroxy acid.

    Oxidation: Yields oxidized derivatives with modified side chains.

    Substitution: Results in substituted derivatives with new functional groups.

Applications De Recherche Scientifique

Weight Loss Efficacy

Orlistat has been extensively studied for its effectiveness in promoting weight loss among obese and overweight individuals. Clinical trials have demonstrated that orlistat leads to significant weight reduction compared to placebo treatments.

  • Weight Loss Outcomes : In a study involving obese subjects, those treated with orlistat lost an average of 8.76 kg over one year compared to 5.81 kg in the placebo group (P<0.001) . A meta-analysis indicated that patients using orlistat achieved a consistent decrease in Body Mass Index (BMI), averaging 0.13 kg/m² per month of treatment .
  • Long-term Weight Maintenance : Research shows that orlistat not only aids in initial weight loss but also helps maintain weight loss over time. In a two-year study, orlistat-treated subjects maintained about two-thirds of their initial weight loss during the second year, while those switched to placebo regained most of their lost weight .

Diabetes Prevention

Orlistat has also been evaluated for its role in preventing type 2 diabetes among high-risk populations.

  • Diabetes Incidence Reduction : In the XENDOS trial, the cumulative incidence of diabetes after four years was significantly lower in orlistat-treated subjects (6.2%) compared to those receiving placebo (9.0%), representing a 37.3% risk reduction (P=0.0032) . This effect was attributed to greater weight loss and improved insulin sensitivity among participants on orlistat.
  • Improvement in Glycemic Control : Studies have shown that orlistat treatment leads to significant reductions in HbA1c levels and fasting glucose compared to placebo . This indicates improved glycemic control, which is crucial for diabetes management.

Cardiometabolic Benefits

Beyond weight loss and diabetes prevention, orlistat has been associated with improvements in various cardiometabolic risk factors.

  • Lipid Profile Improvement : Orlistat treatment has shown beneficial effects on lipid profiles, including reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol levels . For instance, after two years of treatment with 120 mg of orlistat daily, LDL cholesterol levels were significantly lower compared to the placebo group (P<0.001) .
  • Impact on Fat Distribution : Clinical studies indicate that orlistat can lead to reductions in visceral fat, which is a significant risk factor for cardiovascular diseases . Participants using orlistat demonstrated a notable decrease in visceral fat percentage after 24 weeks of treatment.

Case Studies

Several case studies further illustrate the effectiveness of orlistat in real-world settings:

  • Case Study on Obesity Management : A cohort study involving 500 patients compared the effects of orlistat with liraglutide. The results showed that while both medications reduced weight and improved metabolic parameters, liraglutide was more effective at achieving significant weight loss .
  • Combination Therapy : A study combining orlistat with phentermine reported enhanced metabolic outcomes, including lower levels of specific sterols associated with cardiovascular risk . This suggests that orlistat may be more effective when used alongside other pharmacological agents.

Mécanisme D'action

(R,R,S,S)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition reduces the absorption of dietary fats, leading to a decrease in caloric intake and promoting weight loss.

Comparaison Avec Des Composés Similaires

    Tetrahydrolipstatin: Another stereoisomer of Orlistat with similar lipase inhibitory activity.

    Cetilistat: A lipase inhibitor with a different chemical structure but similar mechanism of action.

    Lipstatin: The natural product from which Orlistat is derived, also a potent lipase inhibitor.

Uniqueness: (R,R,S,S)-Orlistat is unique due to its specific stereochemistry, which is crucial for its high affinity and selectivity for lipase enzymes. This stereoisomer exhibits superior lipase inhibitory activity compared to other stereoisomers and related compounds, making it a highly effective therapeutic agent for obesity management.

Activité Biologique

(R,R,S,S)-Orlistat, commonly known as orlistat, is a potent lipase inhibitor primarily used in the management of obesity. This compound has garnered attention not only for its weight loss efficacy but also for its diverse biological activities, particularly in cancer therapy and metabolic regulation. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Orlistat functions by inhibiting gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids. By blocking these enzymes, orlistat prevents the absorption of fats from the gastrointestinal tract, leading to their excretion unchanged in feces. This mechanism significantly reduces caloric intake from fats, contributing to weight loss in obese patients .

Pharmacological Effects

Recent studies have expanded the understanding of orlistat's pharmacological effects beyond weight management. Notably, orlistat has demonstrated potential anti-tumor properties through various mechanisms:

  • Induction of Apoptosis : Orlistat has been shown to induce apoptosis in several cancer cell lines, including ovarian and prostate cancer cells. This is mediated by the activation of caspases (caspase-3 and caspase-9), which are crucial for the apoptotic pathway .
  • Inhibition of AKT/mTOR Pathway : The compound inhibits the AKT/mTOR signaling pathway, which is often upregulated in cancers. By decreasing phosphorylated AKT levels, orlistat can induce apoptosis and inhibit tumor growth .
  • Modulation of Lipid Metabolism : Orlistat alters lipid synthesis pathways, which can affect tumor cell proliferation and survival. It has been observed to induce ferroptosis in cancer cells and regulate glycolysis levels .
  • Enhancement of TRAIL Sensitivity : In hormone-refractory prostate cancer cells, orlistat enhances sensitivity to TRAIL (TNF-related apoptosis-inducing ligand), promoting apoptosis specifically in cancer cells while sparing normal cells .

Clinical Studies and Efficacy

A variety of clinical studies have assessed the efficacy of orlistat in different populations:

  • Weight Loss Studies : In a controlled trial involving obese patients, orlistat treatment resulted in significant weight loss and improvements in metabolic parameters such as hemoglobin A1c and liver enzymes (ALT and AST). The mean weight loss observed was approximately 22.7 lbs over six months .
  • Lipid Profile Improvement : Orlistat treatment led to statistically significant reductions in total cholesterol and LDL levels compared to placebo groups. For instance, mean LDL concentration decreased by 5.87 mg/dl after 24 weeks of treatment .

Case Studies

Several case studies highlight the diverse applications of orlistat:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) : A pilot study indicated that orlistat therapy significantly improved liver steatosis and fibrosis in patients with NAFLD after six months of treatment .
  • Cancer Treatment : In vitro studies have shown that orlistat can induce apoptosis in various cancer cell lines, suggesting its potential role as an adjunct therapy in oncology .

Table 1: Summary of Orlistat's Effects on Lipid Profiles

ParameterBaseline (mg/dl)8 Weeks (mg/dl)16 Weeks (mg/dl)24 Weeks (mg/dl)Significance
Total Cholesterol220.09 ± 14.72217.24 ± 14.19214.44 ± 8.19209.41 ± 10.53p < 0.05
LDL----p < 0.05
HDL36.05 ± 4.2936.71 ± 4.2936.91 ± 5.0137.19 ± 5.61Not Significant
Triglycerides165.12 ± 12.16164.06 ± 10.11162.68 ± 11.21161.51 ± 9.88Not Significant

Table 2: Clinical Improvements with Orlistat Therapy

Clinical ParameterBaselinePost-TreatmentSignificance
Weight Loss (lbs)-Mean: 22.7p < 0.01
Hemoglobin A1c (%)7.145.95p < 0.05
ALT (U/L)9354p < 0.01
AST (U/L)7948p < 0.01

Propriétés

IUPAC Name

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-RAVGUYNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.